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Compound of Interest

Compound Name: Methyl 3-bromo-2-fluorobenzoate

Cat. No.: B1370161

Methyl 3-bromo-2-fluorobenzoate (CAS No. 206551-41-9) is a substituted aromatic ester that
has garnered significant attention as a versatile building block in organic synthesis.[1] Its
structure, featuring a trifunctionalized benzene ring with bromine, fluorine, and methyl ester
groups, offers multiple reaction sites. This unique arrangement makes it an ideal precursor for
constructing complex molecular architectures, particularly in the pharmaceutical and
agrochemical industries.[1][2][3]

The presence of both bromine and fluorine atoms on the aromatic ring enhances its utility. The
bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, while
the fluorine atom can significantly influence the physicochemical and biological properties of
the final molecule, often improving metabolic stability and binding affinity.[1][4] Notably, this
compound is a key intermediate in the synthesis of selective BRAF inhibitors, which are used in
targeted cancer therapies.[5]

Physicochemical and Safety Profile

The physical properties of Methyl 3-bromo-2-fluorobenzoate are well-defined, ensuring its
reliable performance in various chemical transformations. Purity levels are typically high (=98-
99%), making it suitable for sensitive synthetic applications.[1][5][6]

Table 1: Physicochemical Properties
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Property Value References
CAS Number 206551-41-9 [1][6][7]
Molecular Formula CsHeBrFO2 (116171181
Molecular Weight 233.03 g/mol [1][97[10]
Appearance White to pale yellow solid, RG]
powder, or lump
Melting Point 35-39°C [5I[718][11]
Boiling Point ~255.4 °C at 760 mmHg [1107]
Density ~1.578 g/cm3 [1107]
Flash Point ~108.3 °C [11[7]
Solubility Soluble in methanol [71[11]

Refractive Index

~1.531

[1](7]

Safety and Handling:

Proper handling is crucial due to the compound's potential hazards. It should be stored in a dry,

well-sealed container at room temperature.[6][7][11]

Table 2: GHS Safety Information

Identifier Information References
Signal Word Warning [6][11]
H315 (Causes skin irritation),
H319 (Causes serious eye
Hazard Statements S [6][11]
irritation), H335 (May cause
respiratory irritation)
. P261, P280, P302+P352,
Precautionary Statements [6][11]

P305+P351+P338

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://www.innospk.com/en/?news/grok-exploring-methyl-3-bromo-2-fluorobenzoate-properties-and-applications
https://www.sigmaaldrich.com/KR/ko/product/ambeedinc/ambh2d6f366e
https://www.lookchem.com/ProductWholeProperty_LCPL731159.htm
https://www.innospk.com/en/?news/grok-exploring-methyl-3-bromo-2-fluorobenzoate-properties-and-applications
https://www.sigmaaldrich.com/KR/ko/product/ambeedinc/ambh2d6f366e
https://www.lookchem.com/ProductWholeProperty_LCPL731159.htm
https://synquestlabs.com/ProductV2/ProductDetail/71708
https://www.innospk.com/en/?news/grok-exploring-methyl-3-bromo-2-fluorobenzoate-properties-and-applications
https://www.3wpharm.com/product/26327.html
https://www.bldpharm.com/products/206551-41-9.html
https://www.innospk.com/en/?news/grok-exploring-methyl-3-bromo-2-fluorobenzoate-properties-and-applications
https://www.indiamart.com/proddetail/methyl-3-bromo-2-fluorobenzoate-2856594084030.html
https://www.tcichemicals.com/IN/en/p/M2711
https://www.tcichemicals.com/IN/en/p/M2711
https://www.lookchem.com/ProductWholeProperty_LCPL731159.htm
https://synquestlabs.com/ProductV2/ProductDetail/71708
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB11180393.htm
https://www.innospk.com/en/?news/grok-exploring-methyl-3-bromo-2-fluorobenzoate-properties-and-applications
https://www.lookchem.com/ProductWholeProperty_LCPL731159.htm
https://www.innospk.com/en/?news/grok-exploring-methyl-3-bromo-2-fluorobenzoate-properties-and-applications
https://www.lookchem.com/ProductWholeProperty_LCPL731159.htm
https://www.innospk.com/en/?news/grok-exploring-methyl-3-bromo-2-fluorobenzoate-properties-and-applications
https://www.lookchem.com/ProductWholeProperty_LCPL731159.htm
https://www.lookchem.com/ProductWholeProperty_LCPL731159.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB11180393.htm
https://www.innospk.com/en/?news/grok-exploring-methyl-3-bromo-2-fluorobenzoate-properties-and-applications
https://www.lookchem.com/ProductWholeProperty_LCPL731159.htm
https://www.sigmaaldrich.com/KR/ko/product/ambeedinc/ambh2d6f366e
https://www.lookchem.com/ProductWholeProperty_LCPL731159.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB11180393.htm
https://www.sigmaaldrich.com/KR/ko/product/ambeedinc/ambh2d6f366e
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB11180393.htm
https://www.sigmaaldrich.com/KR/ko/product/ambeedinc/ambh2d6f366e
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB11180393.htm
https://www.sigmaaldrich.com/KR/ko/product/ambeedinc/ambh2d6f366e
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB11180393.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Synthesis: Esterification of 3-bromo-2-fluorobenzoic
Acid

The most common and efficient synthesis of Methyl 3-bromo-2-fluorobenzoate involves the
esterification of its corresponding carboxylic acid precursor, 3-bromo-2-fluorobenzoic acid. The

following protocol is a self-validating system, where reaction completion can be monitored by
Thin Layer Chromatography (TLC).

Experimental Protocol: Methy! Esterification

o Reagent Preparation: To a 100 mL round-bottom flask, add 3-bromo-2-fluorobenzoic acid
(1.0 eq), potassium carbonate (K=COs, ~1.0 eq), and anhydrous N,N-dimethylformamide
(DMF).[12]

e Reaction Initiation: Slowly add iodomethane (CHsl, ~1.0 eq) to the stirring mixture at room
temperature.[12]

» Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 16
hours.[12] Monitor the consumption of the starting carboxylic acid using TLC (e.g., with a 3:1
Hexanes:Ethyl Acetate mobile phase). The disappearance of the acid spot and the
appearance of a new, less polar spot indicates product formation.

o Workup and Isolation: Upon completion, filter the reaction mixture to remove the inorganic
salts. Concentrate the filtrate under reduced pressure to remove the DMF.[12]

 Purification: Dissolve the crude residue in ethyl acetate, filter again if necessary, and
concentrate under reduced pressure. The resulting product can often be used without further
purification, or it can be purified by column chromatography on silica gel if required.[12]

Causality and Experimental Choices:

o Base (K2COs3): Potassium carbonate is a mild inorganic base used to deprotonate the
carboxylic acid. This forms the carboxylate anion, a much more potent nucleophile than the
neutral carboxylic acid, which is essential for the subsequent reaction with the electrophile.

o Electrophile (CHsl): lodomethane is an excellent methylating agent for the Sn2 reaction. The
iodide is a superb leaving group, facilitating a rapid and clean reaction with the carboxylate
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nucleophile.

o Solvent (DMF): DMF is a polar aprotic solvent. It effectively dissolves the ionic intermediates
(carboxylate salt) while not participating in the reaction itself. Its aprotic nature ensures that

the nucleophilicity of the carboxylate anion is maximized.

Diagram 1: Synthesis Workflow
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Caption: Workflow for the synthesis of Methyl 3-bromo-2-fluorobenzoate.

Structural Elucidation: A Spectroscopic Perspective
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While specific spectra are proprietary to manufacturers, the structure of Methyl 3-bromo-2-
fluorobenzoate can be unequivocally confirmed using standard spectroscopic techniques. The
following are the expected spectral characteristics based on its molecular structure and
established principles.

Table 3: Predicted Spectroscopic Data
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Expected Chemical

Technique Feature . Rationale
Shift | Frequency
) Typical range for ester
1H NMR -OCHs (singlet) ~3.9 ppm
methyl protons.
Protons on an
. electron-deficient
Aromatic H o _
) 7.2-8.0 ppm aromatic ring, split by
(multiplets) ) )
neighboring protons
and fluorine.
Characteristic
13C NMR C=0 (ester) ~164 ppm carbonyl carbon of an
aromatic ester.
Carbon directly
158 - 162 ppm attached to fluorine,
Ar-C-F )
(doublet) showing a large 1JCF
coupling constant.
Carbon attached to
bromine, shielded
Ar-C-Br ~115 ppm )
relative to other
aromatic carbons.
Typical shift for an
-OCHs ~52 ppm
ester methyl carbon.
Strong, sharp
absorption
IR C=0 Stretch 1720 - 1740 cm™t o
characteristic of an
ester carbonyl group.
Strong absorption for
C-O Stretch 1250 - 1300 cm~?
the ester C-O bond.
Characteristic
C-F Stretch 1000 - 1100 cm™1 absorption for an aryl-

fluorine bond.
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Shows a characteristic
isotopic pattern for

Mass Spec Molecular lon (M%) m/z 232 & 234 bromine ("°Br and
81Br) with a ~1:1

intensity ratio.

Reactivity and Applications in Drug Discovery

The synthetic value of Methyl 3-bromo-2-fluorobenzoate stems from its distinct reactive sites,
which can be addressed selectively to build molecular complexity.

» Aromatic Ring: The electron-withdrawing nature of the substituents makes the ring amenable
to nucleophilic aromatic substitution (SnAr), although this is less common than
transformations at the bromine site.

o Bromine Atom: This is the most versatile functional group for synthetic elaboration. It readily
participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki,
Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This allows for the facile
formation of C-C, C-N, and C-O bonds, enabling the connection of this building block to other
fragments of a target molecule.

o Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which
can then be used for amide bond formation or other derivatizations. It can also be reduced to
a primary alcohol.

Diagram 2: Reactivity Map
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Methyl 3-bromo-2-fluorobenzoate
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Caption: Key reaction pathways for Methyl 3-bromo-2-fluorobenzoate.

A prime example of its application is in the synthesis of Dabrafenib, a potent and selective
inhibitor of mutated BRAF kinase. The core structure of the drug is assembled using this
intermediate, highlighting its importance in accessing complex, biologically active molecules.[5]

Conclusion

Methyl 3-bromo-2-fluorobenzoate is more than a simple chemical; it is an enabling tool for
innovation in chemical synthesis. Its well-defined physical properties, straightforward synthesis,
and, most importantly, its versatile reactivity make it an indispensable resource for researchers
in drug discovery and materials science. Understanding its core characteristics and the
principles behind its application allows scientists to strategically incorporate it into synthetic
designs to accelerate the development of novel and impactful molecules.
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Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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